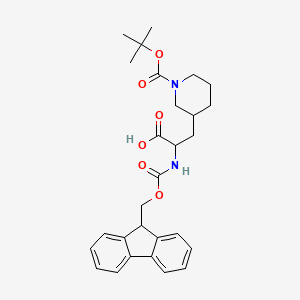

2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid

Description

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)15-24(25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCUPMFUJBWUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed, scientifically-grounded methodology for the synthesis of 2-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic acid, a chiral non-natural amino acid of significant interest in medicinal chemistry and peptide science. The incorporation of a conformationally restricted piperidine moiety into peptide backbones is a key strategy for developing potent and selective therapeutics with improved pharmacokinetic profiles. This document outlines an efficient two-step synthetic pathway starting from the commercially available precursor, Fmoc-3-(3-pyridyl)-alanine. The core transformations include a robust catalytic hydrogenation of the pyridine ring to form the piperidine scaffold, followed by the orthogonal protection of the piperidine nitrogen with a Boc group. This guide explains the rationale behind experimental choices, provides detailed step-by-step protocols, and includes visual workflows to ensure clarity and reproducibility for researchers in the field.

Introduction: The Strategic Value of Piperidine-Containing Amino Acids

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the use of non-natural amino acids is a cornerstone of innovation. These custom-designed building blocks allow for the precise modulation of a peptide's structure, stability, and biological activity. One of the most powerful strategies in this domain is the introduction of conformational constraints to lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[1]

The this compound, often abbreviated as Fmoc-Pip(Boc)-OH, is an exemplary building block that embodies this principle. The saturated piperidine ring introduces a rigid scaffold into the amino acid side chain, restricting its rotational freedom.[1] This rigidity can help to pre-organize the peptide backbone into specific secondary structures, such as β-turns, which are critical for molecular recognition events.[1]

The true synthetic and practical utility of this molecule lies in its orthogonal protection scheme.[2][3] The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for standard solid-phase peptide synthesis (SPPS).[4][5] Simultaneously, the piperidine nitrogen is protected by the acid-labile tert-Butoxycarbonyl (Boc) group.[4][] This orthogonality is critical, as it allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Boc group on the side chain. The Boc group remains intact until the final acid-mediated cleavage from the resin, which simultaneously removes other acid-labile side-chain protecting groups.[2][3] This dual-protection strategy provides the precise control necessary for incorporating this valuable moiety into complex peptide sequences.[]

Overall Synthetic Strategy

The most efficient and logical pathway to the target compound leverages a commercially available, advanced intermediate, thereby minimizing step count and maximizing yield. Our strategy begins with Fmoc-3-(3-pyridyl)-alanine, which possesses the required alanine backbone and the correct α-amino protection. The synthesis is achieved in two key transformations:

-

Catalytic Hydrogenation: The aromatic pyridine ring of the starting material is reduced to a saturated piperidine ring.

-

N-Boc Protection: The secondary amine of the newly formed piperidine ring is selectively protected with a Boc group.

This approach is highly advantageous as it preserves the critical stereochemistry at the α-carbon of the starting material.

Caption: Overall Synthetic Workflow.

Detailed Synthetic Protocols & Mechanistic Rationale

Step 1: Catalytic Hydrogenation of Fmoc-3-(3-pyridyl)-alanine

The conversion of a pyridine to a piperidine is a classic yet challenging hydrogenation. The aromaticity of the pyridine ring necessitates a potent catalytic system, while the Lewis basic nitrogen atom can act as a catalyst poison.[7] To overcome these challenges, the reaction is performed under acidic conditions using a platinum-group metal catalyst.

Rationale for Experimental Choices:

-

Catalyst (PtO₂, Adams' Catalyst): Platinum(IV) oxide is a highly effective and widely used catalyst for the hydrogenation of pyridines.[8] It demonstrates excellent activity under manageable pressures and temperatures. Other catalysts like Rhodium on Carbon (Rh/C) or Palladium on Carbon (Pd/C) can also be effective.[7][9]

-

Solvent (Glacial Acetic Acid): The use of an acidic solvent is crucial. Acetic acid protonates the pyridine nitrogen, forming a pyridinium ion. This protonation facilitates the reduction by increasing the ring's susceptibility to hydrogenation and simultaneously prevents the lone pair of the nitrogen from coordinating to and deactivating the metal catalyst surface.[7][8]

-

Hydrogen Pressure (50-70 bar): High pressure is required to overcome the aromatic stability of the pyridine ring and ensure a sufficient concentration of hydrogen is available at the catalyst surface for the reaction to proceed at a reasonable rate.[8]

Caption: Reaction scheme for Step 1: Catalytic Hydrogenation.

Experimental Protocol:

-

To a high-pressure reactor vessel, add Fmoc-3-(3-pyridyl)-alanine (1.0 eq).

-

Add Platinum(IV) oxide (PtO₂, 5-10 mol%) as the catalyst.

-

Add glacial acetic acid as the solvent (approx. 0.1 M concentration).

-

Seal the reactor vessel securely.

-

Purge the reactor several times with an inert gas (e.g., nitrogen or argon) before carefully introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50-70 bar.[8]

-

Begin vigorous stirring and maintain the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by checking for the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with inert gas.

-

Dilute the reaction mixture with a suitable solvent like ethyl acetate or methanol.

-

Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, 2-(Fmoc-amino)-3-(3-piperidyl)propanoic acid, is often carried forward to the next step without extensive purification.

Step 2: N-Boc Protection of the Piperidine Ring

This step installs the acid-labile Boc protecting group onto the secondary amine of the piperidine ring, completing the synthesis. This is a standard and high-yielding transformation.

Rationale for Experimental Choices:

-

Reagent (Di-tert-butyl dicarbonate, (Boc)₂O): This is the most common and efficient reagent for introducing the Boc group. It is stable, easy to handle, and its byproducts (t-butanol and CO₂) are volatile and easily removed.

-

Solvent System (Dioxane/Water): A mixed solvent system is often used. Dioxane or THF solubilizes the amino acid, while water solubilizes the inorganic base.

-

Base (Sodium Hydroxide or Triethylamine): A base is required to deprotonate the ammonium salt (formed in the acidic hydrogenation step) to the free amine and to neutralize the acid generated during the Boc protection reaction, driving the reaction to completion.

Caption: Reaction scheme for Step 2: N-Boc Protection.

Experimental Protocol:

-

Dissolve the crude 2-(Fmoc-amino)-3-(3-piperidyl)propanoic acid (1.0 eq) from Step 1 in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Adjust the pH of the solution to 9-10 by the dropwise addition of a 1M aqueous solution of sodium hydroxide (NaOH).

-

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in a minimal amount of 1,4-dioxane.

-

Add the (Boc)₂O solution dropwise to the stirred amino acid solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted (Boc)₂O and t-butanol.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a 1M aqueous solution of HCl or KHSO₄.

-

The product will precipitate out of the solution. If it oils out, extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound, as a white solid.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield |

| 1 | Fmoc-3-(3-pyridyl)-alanine | PtO₂, H₂ | Glacial Acetic Acid | RT | 12-24 | >90% (crude) |

| 2 | 2-(Fmoc-amino)-3-(piperidyl)propanoic acid | (Boc)₂O, NaOH | Dioxane/H₂O | 0°C to RT | 4-12 | 80-95% |

Expected Characterization Data:

-

¹H NMR: Expect to see characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the Boc group (singlet ~1.4 ppm), and protons on the piperidine and alanine backbone.

-

¹³C NMR: Confirmation of all expected carbon signals, including the carbonyls from the carboxylic acid, Fmoc, and Boc groups.

-

Mass Spectrometry (ESI-MS): Calculation of the exact mass for [M+H]⁺ or [M-H]⁻ to confirm the molecular weight of the final product (C₂₈H₃₄N₂O₆, MW: 494.58 g/mol ).

Conclusion

This guide details an efficient, reliable, and scalable two-step synthesis for this compound. By starting with the commercially available Fmoc-3-(3-pyridyl)-alanine, the synthesis avoids the complexities of constructing the carbon skeleton and performing asymmetric induction. The described protocol relies on well-established and high-yielding reactions—catalytic hydrogenation[7][8] and N-Boc protection—providing a robust pathway for producing this valuable building block for advanced peptide synthesis and drug development. The orthogonal Fmoc/Boc protection scheme ensures its seamless integration into modern SPPS workflows.[2][]

References

-

BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

-

Benchchem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

-

PMC - NIH. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

-

ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.

-

Biosynth. Protecting Groups in Peptide Synthesis.

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

-

ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF.

-

Biosynth. Fmoc-3-(3'-pyridyl)-D-alanine | 142994-45-4 | FF47480.

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

-

Choosing Fmoc-L-3-(3-pyridyl)-alanine: A Guide for Peptide Synthesis Success.

-

Chem-Impex. Fmoc-3-(3'-pyridyl)-L-alanine.

-

ChemBK. Fmoc-L-3-(3-Pyridyl)-alanine.

-

Sigma-Aldrich. Fmoc-β-(3-pyridyl)-Ala-OH = 98.0 175453-07-3.

-

Organic Chemistry Portal. Piperidine synthesis.

-

Tohoku University. Rewiring amino acids to piperidines.

-

Benchchem. Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of Fmoc-Pip(Boc)-OH: A Senior Application Scientist's Perspective

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and drug discovery, the structural integrity of building blocks is paramount. Fmoc-Pip(Boc)-OH, a non-proteinogenic amino acid derivative, offers a unique conformational constraint due to its piperidine core, making it a valuable component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of Fmoc-Pip(Boc)-OH. Moving beyond a simple recitation of techniques, this document delves into the causality behind experimental choices, offering a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, grounded in authoritative principles and practical insights.

Introduction: The "Why" Beyond the "What"

Fmoc-Pip(Boc)-OH, or 1-(tert-butoxycarbonyl)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-4-carboxylic acid, is more than just a sequence of protected functional groups. Its rigid piperidine scaffold introduces a defined conformational bias into peptide chains, a critical attribute for modulating biological activity and metabolic stability. The orthogonal protecting group strategy, employing the base-labile Fmoc group for the α-amine and the acid-labile Boc group for the piperidine nitrogen, allows for its selective incorporation into complex peptide architectures.

The unequivocal confirmation of its structure is not merely a quality control checkpoint; it is the foundational bedrock upon which subsequent research and development are built. Any ambiguity in the structure of this building block can lead to erroneous interpretations of biological data, costing invaluable time and resources. This guide, therefore, is designed to be a definitive resource for researchers, providing a logical and robust workflow for the complete structural verification of Fmoc-Pip(Boc)-OH.

The Analytical Workflow: A Multi-Pronged Approach to Structural Verification

Caption: A logical workflow for the comprehensive structural elucidation of Fmoc-Pip(Boc)-OH.

High-Resolution Mass Spectrometry (HRMS): The Gatekeeper of Elemental Composition

Expertise & Experience: Before delving into the intricacies of NMR, it is imperative to confirm the elemental composition of the compound. HRMS is the gold standard for this purpose, providing an exact mass measurement with a high degree of precision. This initial step acts as a crucial " go/no-go " checkpoint; if the measured mass does not align with the theoretical mass, it indicates the presence of impurities or an incorrect compound altogether.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of Fmoc-Pip(Boc)-OH in 1 mL of a suitable solvent such as acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, facilitating the formation of [M+H]⁺ ions.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power of the instrument will allow for the determination of the monoisotopic mass to at least four decimal places.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Molecular Formula | C₂₆H₃₀N₂O₆ | - | - |

| Theoretical [M+H]⁺ | 467.2177 | 467.2180 | < 1 |

| Theoretical [M+Na]⁺ | 489.1996 | 489.1999 | < 1 |

Trustworthiness: The observation of the protonated molecular ion [M+H]⁺ with a mass accuracy of less than 5 ppm provides extremely high confidence in the elemental composition of the molecule. The presence of a sodium adduct [M+Na]⁺ further corroborates this finding. This self-validating system ensures that the subsequent, more time-intensive NMR analysis is performed on the correct molecular entity.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Snapshot of Functional Groups

Expertise & Experience: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups within the molecule. For Fmoc-Pip(Boc)-OH, we expect to see characteristic absorptions for the carbamate, carboxylic acid, and aromatic moieties.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Gently grind 1-2 mg of Fmoc-Pip(Boc)-OH with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[1]

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure (typically 8-10 tons) to form a translucent pellet.[2]

-

Data Acquisition: Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | Carboxylic Acid | O-H stretch[3][4] |

| ~3350 | Carbamate (Fmoc) | N-H stretch[5] |

| ~3050 | Aromatic (Fmoc) | C-H stretch |

| ~2950 | Aliphatic (Piperidine, Boc) | C-H stretch |

| ~1750 | Carbamate (Fmoc) | C=O stretch[5] |

| ~1710 | Carboxylic Acid | C=O stretch[6][7] |

| ~1690 | Carbamate (Boc) | C=O stretch[5] |

| ~1600, ~1480, ~1450 | Aromatic (Fmoc) | C=C stretch |

| ~1250 | Carboxylic Acid / Carbamate | C-O stretch |

Trustworthiness: The collective presence of these characteristic absorption bands provides strong evidence for the integrity of the principal functional groups within Fmoc-Pip(Boc)-OH. This data complements the HRMS results and sets the stage for the detailed connectivity analysis by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can map out the complete covalent framework of Fmoc-Pip(Boc)-OH.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of Fmoc-Pip(Boc)-OH in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule.

Data Presentation: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-Ar (Fmoc) | 7.77 - 7.30 | m | 8H | Aromatic protons of the fluorenyl group[8] |

| H-9 (Fmoc) | ~4.24 | t | 1H | Methine proton of the fluorenyl group[8] |

| H-10 (Fmoc) | ~4.45 | d | 2H | Methylene protons of the fluorenyl group[8] |

| N-H (Fmoc) | ~5.40 | br s | 1H | Amide proton |

| H-ax (Piperidine) | ~2.20 | m | 2H | Axial protons on the piperidine ring |

| H-eq (Piperidine) | ~1.80 | m | 2H | Equatorial protons on the piperidine ring |

| H-ax' (Piperidine) | ~3.90 | m | 2H | Axial protons adjacent to Boc-N |

| H-eq' (Piperidine) | ~3.10 | m | 2H | Equatorial protons adjacent to Boc-N |

| Boc | ~1.47 | s | 9H | tert-Butyl protons[8] |

| COOH | ~12.0 | br s | 1H | Carboxylic acid proton |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Data Presentation: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Label | Chemical Shift (ppm) | Assignment |

| C=O (Carboxylic Acid) | ~175 | Carboxylic acid carbonyl[9] |

| C=O (Fmoc Carbamate) | ~156 | Fmoc carbamate carbonyl[10] |

| C=O (Boc Carbamate) | ~155 | Boc carbamate carbonyl[10] |

| C-Ar (Fmoc) | 144-120 | Aromatic carbons of the fluorenyl group |

| C-q (Boc) | ~80 | Quaternary carbon of the Boc group[10] |

| C-10 (Fmoc) | ~67 | Methylene carbon of the fluorenyl group |

| C-q (Piperidine) | ~60 | Quaternary carbon of the piperidine ring |

| C-Pip (adjacent to N) | ~45 | Piperidine carbons adjacent to the Boc-protected nitrogen |

| C-9 (Fmoc) | ~47 | Methine carbon of the fluorenyl group |

| C-Pip | ~35 | Piperidine carbons |

| C-Me (Boc) | ~28 | Methyl carbons of the Boc group[10] |

2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides a list of ingredients, 2D NMR provides the recipe for how they are connected.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems of the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key to connecting the different spin systems and confirming the overall structure. For example, HMBC correlations will be observed between the Boc protons and the Boc quaternary and carbonyl carbons, and between the Fmoc protons and the Fmoc carbonyl carbon.

Caption: Key HMBC correlations for confirming the connectivity of Fmoc-Pip(Boc)-OH.

Trustworthiness: The interlocking web of correlations provided by 2D NMR creates a highly self-validating dataset. The COSY spectrum confirms the proton-proton connectivities within the piperidine ring, the HSQC spectrum links the proton and carbon skeletons, and the HMBC spectrum pieces together the entire molecular puzzle. When this data is consistent across all experiments, it provides an unambiguous confirmation of the structure of Fmoc-Pip(Boc)-OH.

Conclusion: A Triad of Techniques for Unwavering Confidence

The structural elucidation of Fmoc-Pip(Boc)-OH is a critical undertaking for any researcher utilizing this versatile building block. By employing a logical and synergistic workflow that combines the strengths of High-Resolution Mass Spectrometry, Fourier-Transform Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance techniques, we can achieve an unequivocal structural assignment. This guide has provided not only the detailed protocols for these experiments but also the underlying rationale for their application, empowering researchers to approach this task with the expertise and confidence of a seasoned application scientist. The principles and methodologies outlined herein are not only applicable to Fmoc-Pip(Boc)-OH but can also be adapted for the structural elucidation of a wide array of complex organic molecules in the fields of chemical research and drug development.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 3, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 3, 2026, from [Link]

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 3, 2026, from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved January 3, 2026, from [Link]

- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6637-6648.

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

- Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 2(1), 1-11.

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved January 3, 2026, from [Link]

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved January 3, 2026, from [Link]

- Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 9(8), 1335-1341.

- Gopi, H., & Suresh, S. (2007). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(1), 81-91.

- Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2021). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Image].

-

Smith, M. L. (2024, June 11). Re: How to preparation sample for FT-IR analyze? [Online forum post]. ResearchGate. Retrieved January 3, 2026, from [Link]

- Mata-Ramírez, D., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(15), 5789.

- Cal, P. M. S. D., et al. (2012). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 14(10), 2739-2742.

-

OC Chem. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube. [Link]

- Nagornova, E. A., et al. (2023). Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures. The Journal of Physical Chemistry A, 127(50), 10633-10640.

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved January 3, 2026, from [Link]

- Hiraga, Y., et al. (2021). 1H-NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 26(16), 4995.

- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (2023). Journal of Analytical Chemistry, 25(3), 112-115.

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Image]. Retrieved January 3, 2026, from [Link]

- Hisatsune, I. C., & Adl, T. (1970). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 52(8), 4358-4365.

- El-Hader, H. E., et al. (2021). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety. Organic & Biomolecular Chemistry, 19(3), 586-590.

- Gopi, H., & Suresh, S. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564.

-

ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1, CA-P 2). [Image]. Retrieved January 3, 2026, from [Link]

- The Royal Society of Chemistry. (2009).

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of... [Image]. Retrieved January 3, 2026, from [Link]

- Carpino, L. A., & Han, G. Y. (1972). Thermal Cleavage of the Fmoc Protection Group. The Journal of Organic Chemistry, 37(22), 3404-3409.

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 3, 2026, from [Link]

-

Brainly. (2023). [FREE] iv. IR Spectra – Label important peaks with respect to functional groups present for fluorenol and. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 3, 2026, from [Link]

Sources

- 1. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Fmoc-3-(1-Boc-piperidyl)-L-alanine: Synthesis, Characterization, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Fmoc-3-(1-Boc-piperidyl)-L-alanine, a non-canonical amino acid increasingly utilized in peptide science and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, and strategic incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights for professionals engaged in the synthesis and application of modified peptides.

Introduction: The Strategic Value of Fmoc-3-(1-Boc-piperidyl)-L-alanine

Fmoc-3-(1-Boc-piperidyl)-L-alanine is a synthetic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its structure is characterized by three key components: the L-alanine backbone, a piperidinyl moiety on the side chain, and two orthogonal protecting groups, Fmoc and Boc.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile group protects the α-amino function, allowing for sequential, controlled elongation of the peptide chain. Its removal is typically achieved under mild basic conditions, which preserves acid-labile side-chain protecting groups.[2][]

-

Boc (tert-butyloxycarbonyl) Group: This acid-labile group protects the secondary amine of the piperidine ring. This prevents unwanted side reactions at the piperidine nitrogen during peptide synthesis.

-

Piperidinyl Side Chain: The incorporation of this cyclic, aliphatic side chain can impart unique conformational constraints on the resulting peptide. This can lead to enhanced proteolytic stability, improved receptor binding affinity, and modified solubility profiles.

The dual protection scheme is central to its utility, offering chemists precise control over the deprotection strategy during complex peptide syntheses.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of this amino acid derivative is crucial for its effective use. The key data is summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid | [4] |

| Synonyms | Fmoc-L-Ala(1-Boc-Pip)OH, Fmoc-Pip(Boc)-L-Ala-OH | N/A |

| CAS Number | 204058-25-3 | [1][4][5] |

| Molecular Formula | C₂₈H₃₄N₂O₆ | [1][4] |

| Molecular Weight | 494.58 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | 2-8°C | [6] |

Note: The CAS number 313052-02-7 is often associated with the DL-racemic mixture of this compound.[1]

Synthesis and Purification

A plausible synthetic route would begin with a suitable piperidine derivative, which is then used to alkylate a protected glycine equivalent to form the racemic β-piperidinyl alanine core. This would be followed by enzymatic resolution or chiral chromatography to isolate the desired L-enantiomer. The final steps would involve the sequential introduction of the Boc and Fmoc protecting groups onto the piperidine and α-amino groups, respectively.

Purification is typically achieved through flash column chromatography, and the final product's purity is assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of Fmoc-3-(1-Boc-piperidyl)-L-alanine before its use in peptide synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids. A typical analysis would involve a C18 column with a gradient elution system using water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Commercial suppliers of the DL-racemic mixture report purities of ≥95%.[1] Chiral HPLC methods can also be employed to determine the enantiomeric excess of the L-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. While specific spectra for the pure L-enantiomer are not publicly available, the expected chemical shifts can be predicted.

-

¹H NMR: Key signals would include the characteristic aromatic protons of the Fmoc group, the singlet for the nine protons of the Boc group, and the protons of the alanine backbone and piperidine ring.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid, the Boc group, and the Fmoc group, in addition to the carbons of the aromatic rings and the aliphatic backbone and side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that would be expected to show a prominent ion corresponding to the molecular weight of 494.58 g/mol .

Incorporation into Peptides via Fmoc-SPPS

The incorporation of Fmoc-3-(1-Boc-piperidyl)-L-alanine into a growing peptide chain follows the standard workflow of Fmoc-based solid-phase peptide synthesis. The bulky nature of the side chain, however, may necessitate optimization of the coupling conditions to ensure high efficiency.

Standard Fmoc-SPPS Cycle

The following diagram illustrates the standard cycle for incorporating an amino acid in Fmoc-SPPS.

Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol for Incorporation

The following is a detailed, step-by-step methodology for the manual incorporation of Fmoc-3-(1-Boc-piperidyl)-L-alanine into a peptide sequence on a resin support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-3-(1-Boc-piperidyl)-L-alanine

-

Coupling Reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection Solution (20% piperidine in DMF)

-

Washing Solvents (DMF, Dichloromethane - DCM)

Protocol:

-

Resin Preparation: Ensure the peptide-resin is swollen in DMF in a suitable reaction vessel. The N-terminal Fmoc group of the preceding amino acid should have been removed using the deprotection solution, followed by thorough washing with DMF.

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-3-(1-Boc-piperidyl)-L-alanine (3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HCTU, 2.9 equivalents) and allow it to dissolve.

-

Add DIEA (6 equivalents) to the mixture. The solution may change color, indicating activation.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 1-2 hours. Due to the steric bulk of the side chain, a longer coupling time or double coupling may be necessary to ensure the reaction goes to completion.

-

-

Monitoring the Coupling:

-

Perform a qualitative test (e.g., the Kaiser ninhydrin test) on a small sample of the resin beads to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads with the Kaiser test) indicates a complete coupling reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Proceed to Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.

Causality and Field-Proven Insights

-

Choice of Coupling Reagent: For sterically hindered amino acids like Fmoc-3-(1-Boc-piperidyl)-L-alanine, phosphonium- or uranium-based reagents like HATU or HCTU are generally more effective than carbodiimides (e.g., DCC) as they lead to faster reaction rates and minimize the risk of racemization.

-

Double Coupling: If the monitoring test indicates incomplete coupling, a second coupling step should be performed. This involves repeating the activation and coupling steps with a fresh solution of the activated amino acid. This ensures the highest possible yield of the desired peptide.

-

Capping: If a small amount of unreacted amine remains after a double coupling, a capping step with a reagent like acetic anhydride can be performed to terminate these unreacted chains and simplify the final purification of the target peptide.

Applications in Drug Development and Research

The incorporation of Fmoc-3-(1-Boc-piperidyl)-L-alanine can be a strategic choice in peptide design for several reasons:

-

Conformational Rigidity: The piperidine ring restricts the conformational freedom of the amino acid side chain, which can help to lock the peptide into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for its biological target.

-

Increased Proteolytic Stability: The non-natural structure of the side chain can make the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Physicochemical Properties: The piperidine moiety can influence the solubility and lipophilicity of the peptide, which can be fine-tuned to improve its pharmacokinetic properties.

-

Scaffold for Further Modification: The Boc-protected nitrogen on the piperidine ring can be deprotected post-synthesis (after cleavage from the resin) to allow for further chemical modification, such as pegylation or the attachment of other functional groups.

Conclusion

Fmoc-3-(1-Boc-piperidyl)-L-alanine is a valuable building block for the synthesis of complex and conformationally constrained peptides. Its orthogonal protection scheme allows for its seamless integration into standard Fmoc-SPPS protocols. While its steric bulk may require some optimization of coupling conditions, the potential benefits in terms of enhanced stability, affinity, and novel structural motifs make it an important tool for researchers in peptide chemistry and drug discovery. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is key to its successful application.

References

-

Hapella. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

ChemWhat. (n.d.). N-ALPHA-FMOC-BETA-(1-BOC-PIPERIDIN-4-YL)-D,L-ALANINE CAS#: 313052-02-7. Retrieved January 3, 2026, from [Link]

-

Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 4. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid | C28H34N2O6 | CID 7168058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 204058-25-3|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic Acid: A Versatile Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a sophisticated synthetic amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. Its unique trifunctional structure, featuring a piperidinyl moiety, offers researchers the ability to introduce conformational constraints and novel functionalities into peptide backbones. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its application, and expert insights into its role in the development of next-generation therapeutics. The strategic incorporation of this non-canonical amino acid can significantly enhance the stability, potency, and target selectivity of peptide-based drugs.

The core structure of this compound integrates an alanine backbone with a piperidine ring, where the alpha-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the piperidine nitrogen is shielded by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and sequential elongation of the peptide chain with high fidelity.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 457060-97-8 | [3][4] |

| Molecular Formula | C₂₈H₃₄N₂O₆ | N/A |

| Molecular Weight | 494.58 g/mol | N/A |

| Appearance | White to off-white solid | [5] |

| Solubility | The solubility of Fmoc-protected amino acids is a critical factor in peptide synthesis. Generally, they exhibit good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are common solvents used in SPPS. While specific quantitative solubility data for this compound is not readily available, its structural similarity to other Fmoc-amino acids suggests good solubility in these solvents. | [5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three key functional groups: the Fmoc-protected amine, the Boc-protected piperidine, and the carboxylic acid.

Orthogonal Deprotection Strategy

The presence of both Fmoc and Boc protecting groups allows for a highly selective, stepwise deprotection strategy, which is fundamental to its application in SPPS.

-

Fmoc Group Removal (Base-Labile): The Fmoc group is readily cleaved under mild basic conditions, typically using a 20% solution of piperidine in DMF. This deprotection exposes the alpha-amino group for subsequent coupling to the next amino acid in the peptide sequence. The reaction proceeds via a β-elimination mechanism.[1][2]

-

Boc Group Removal (Acid-Labile): The Boc group, protecting the piperidine nitrogen, is stable to the basic conditions used for Fmoc removal. It is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA). This allows for the selective deprotection of the piperidine nitrogen, either during the final cleavage of the peptide from the resin or for on-resin side-chain modifications.

The diagram below illustrates the orthogonal deprotection of the Fmoc and Boc groups.

Caption: Orthogonal deprotection of the title compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS. Its incorporation into a peptide sequence can introduce a defined conformational bend and provide a site for further chemical modification.

General SPPS Workflow

The following diagram outlines the key steps in a typical Fmoc-SPPS cycle for incorporating this amino acid.

Caption: General workflow for incorporating the amino acid in SPPS.

Detailed Experimental Protocol: Manual Fmoc-SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) (HCTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test (or other appropriate colorimetric test) on a small sample of the resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

This compound is a valuable and versatile tool for the synthesis of complex and structurally diverse peptides. Its orthogonal protecting groups and the conformational constraint imparted by the piperidine ring make it an attractive building block for the development of novel peptide therapeutics with enhanced pharmacological properties. A thorough understanding of its chemical properties and the application of robust synthetic protocols are key to unlocking its full potential in peptide chemistry and drug discovery.

References

- BenchChem. (2025). A Comparative Guide to BOC and Fmoc Protection for L-Alanine in Peptide Synthesis. BenchChem.

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Lukszo, J., Patterson, D., & Kates, S. (1996). 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy. Letters in peptide science, 3(3), 157-160.

-

Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Fmoc-Pip(Boc)-OH in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, commonly referred to as Fmoc-Pip(Boc)-OH. We will delve into its commercial availability, strategic application in solid-phase peptide synthesis (SPPS), and its significant role in the design of next-generation peptidomimetics and therapeutics. This guide is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals to enhance their therapeutic properties.[1] When integrated into a peptide backbone, the piperidine ring introduces conformational constraints, which can lead to increased receptor affinity and selectivity. Furthermore, the saturated heterocyclic nature of piperidine often imparts improved metabolic stability and pharmacokinetic profiles compared to their linear peptide counterparts.[1] Fmoc-Pip(Boc)-OH is a versatile building block that allows for the seamless incorporation of this valuable scaffold into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2]

Commercial Availability and Key Characteristics of Fmoc-Pip(Boc)-OH

Fmoc-Pip(Boc)-OH is readily available from a range of reputable chemical suppliers. When sourcing this reagent, it is crucial to consider purity, consistency between lots, and the availability of comprehensive analytical data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Sigma-Aldrich | N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid | 183673-67-7 | C₂₆H₃₀N₂O₆ | 466.53 | ≥97.0% (HPLC)[3] |

| Chem-Impex | 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid | 183673-67-7 | C₂₆H₃₀N₂O₆ | 466.53 | ≥99% (HPLC)[2] |

| MedchemExpress | 4-Amino-1-Boc-piperidine-4-carboxylic acid (Fmoc protected) | 183673-67-7 | C₂₆H₃₀N₂O₆ | 466.53 | >98%[4] |

| AChemBlock | 1-Fmoc-4-(Boc-amino)piperidine-4-carboxylic acid | 183673-67-7 | C₂₆H₃₀N₂O₆ | 466.53 | 95%[5] |

| PubChem | 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid | 183673-67-7 | C₂₆H₃₀N₂O₆ | 466.5 g/mol | Not Specified[6] |

Key Physicochemical Properties:

-

Appearance: Typically a white to off-white solid.[2]

-

Storage: Recommended storage at 2-8°C to ensure long-term stability.[3]

-

Solubility: While specific quantitative data for Fmoc-Pip(Boc)-OH is not readily published, Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[7] This favorable solubility is crucial for efficient coupling reactions.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Pip(Boc)-OH into a peptide sequence follows the standard workflow of Fmoc-based SPPS. The orthogonal protection scheme, with the acid-labile Boc group on the piperidine nitrogen and the base-labile Fmoc group on the exocyclic amine, allows for selective deprotection and chain elongation.[8][9][10][11][12]

General SPPS Workflow for Incorporating Fmoc-Pip(Boc)-OH

The following diagram illustrates the key steps in a typical SPPS cycle for the addition of an Fmoc-Pip(Boc)-OH residue.

Caption: Impact of piperidine-induced conformational constraint on receptor binding.

Enhanced Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The non-natural piperidine structure is resistant to cleavage by many common proteases, thereby increasing the metabolic stability and in vivo half-life of the resulting peptidomimetic. [1]

Improved Pharmacokinetic Properties

The piperidine scaffold can modulate the physicochemical properties of a peptide, such as its lipophilicity and hydrogen bonding capacity. These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, including enhanced oral bioavailability. [1]

Analytical Characterization and Purification

The successful synthesis of a piperidine-containing peptide must be confirmed by rigorous analytical characterization.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for purifying the target compound. A gradient of acetonitrile in water with 0.1% TFA is commonly used. [13][14][15]* Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Purification Strategy:

Preparative reversed-phase HPLC is the standard method for purifying piperidine-containing peptides to a high degree of homogeneity. [16]The choice of column (C18 or C8), gradient steepness, and flow rate should be optimized to achieve the best separation of the target peptide from any deletion sequences or other impurities.

Conclusion

Fmoc-Pip(Boc)-OH is a valuable and versatile building block for the synthesis of novel peptidomimetics and peptide-based therapeutics. Its straightforward incorporation using standard Fmoc-SPPS protocols, combined with the significant advantages conferred by the piperidine scaffold, makes it an attractive tool for researchers in drug discovery. By understanding the principles and protocols outlined in this guide, scientists can effectively leverage this powerful reagent to design and synthesize the next generation of innovative medicines.

References

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).

- From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. The Royal Society of Chemistry.

- From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. (2023).

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.

- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. (2025). Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2023). PubMed.

- Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. (2014).

- HBTU activation for automated Fmoc solid-phase peptide synthesis. (n.d.). PubMed.

- Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents. (2025). Benchchem.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). RSC Medicinal Chemistry (RSC Publishing).

- 4-Amino-1-Boc-piperidine-4-carboxylic acid | Intermedi

- 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid. (n.d.). Chem-Impex.

- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016). A relevant scientific journal.

- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2023).

- 1-Fmoc-4-(Boc(methyl)amino)piperidine-4-carboxylic acid 95%. (n.d.). AChemBlock.

- 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid. (n.d.). PubChem - NIH.

- General approach for the development of preparative peptide separ

- N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid. (n.d.). Sigma-Aldrich.

- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).

- Aspects of industrial purification of peptides using large-scale chrom

- HPLC Purific

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-4-(Fmoc-アミノ)ピペリジン-4-カルボン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Fmoc-4-(Boc(methyl)amino)piperidine-4-carboxylic acid 95% | AChemBlock [achemblock.com]

- 6. 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid | C26H30N2O6 | CID 2734589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. jocpr.com [jocpr.com]

- 9. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. biosynth.com [biosynth.com]

- 13. harvardapparatus.com [harvardapparatus.com]

- 14. polypeptide.com [polypeptide.com]

- 15. protocols.io [protocols.io]

- 16. pharmtech.com [pharmtech.com]

Harnessing Conformational Rigidity: A Literature Review of Piperidine-Containing Amino Acids in Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Alphabet

Peptides represent a vast and promising class of therapeutics, lauded for their high specificity and potency. However, their clinical translation is often hampered by inherent weaknesses: poor metabolic stability and a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] A primary strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[2] By reducing the molecule's accessible conformational space, we can pre-organize the peptide into its bioactive shape, enhancing binding affinity and simultaneously shielding it from enzymatic degradation.

This guide focuses on a particularly effective class of building blocks for achieving this goal: piperidine-containing amino acids. The piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][4][5] When incorporated into a peptide chain as an amino acid surrogate, its rigid chair-like conformation acts as a potent structural constraint, profoundly influencing the peptide's secondary structure. This guide, written from the perspective of a senior application scientist, will delve into the synthesis of these unique building blocks, their incorporation into peptides via solid-phase synthesis, their impact on peptide conformation, and their successful application in the development of next-generation peptidomimetics.

Part 1: Synthesis of Piperidine-Based Amino Acid Scaffolds

The journey to a modified peptide begins with the synthesis of the unnatural amino acid itself. The synthetic route must be robust, scalable, and, crucially, allow for stereochemical control, as the chirality of the final amino acid will dictate its effect on the peptide's structure. A common and effective strategy involves the reductive amination of a protected piperidone precursor.[6]

The causality behind this choice is twofold: the commercial availability of various piperidone starting materials and the high degree of stereocontrol achievable with modern reductive amination protocols. This allows for the creation of diverse scaffolds with specific stereochemistries at the newly formed chiral center.

Experimental Protocol: Stereoselective Synthesis of a Piperidine Amino Acid Derivative

This protocol provides a generalized, self-validating workflow for the synthesis of a Boc-protected piperidine amino acid scaffold, which can be adapted for various substitution patterns.

-

Reaction Setup:

-

To a solution of N-Boc-3-piperidone (1.0 eq) in dichloroethane (DCE) in a round-bottom flask, add the desired amine component (e.g., L-proline methyl ester, 1.1 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the ketone starting material prematurely. DCE is a suitable non-protic solvent for this reaction.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the piperidone starting material.

-

-

Workup and Extraction:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The resulting diastereomeric mixture is purified using flash column chromatography on silica gel to separate the stereoisomers.[6]

-

Rationale: The different spatial arrangements of the diastereomers lead to different polarities, allowing for their separation by chromatography.

-

Characterize the purified products by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm their structure and stereochemistry. The absolute configuration can often be determined by chemical correlation or X-ray crystallography of a suitable derivative.[6]

-

Caption: Workflow for the synthesis of piperidine amino acids via reductive amination.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the protected piperidine-containing amino acid is synthesized, it can be incorporated into a peptide sequence using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7] While the core principles of SPPS remain the same, the steric bulk of piperidine-based residues often necessitates protocol adjustments.

It is important to distinguish between the use of piperidine as a reagent—a 20% solution in DMF is the standard for removing the Fmoc protecting group—and the incorporation of a piperidine ring as a structural part of an amino acid.[8][9][10]

Experimental Protocol: SPPS Cycle for Incorporating a Piperidine Amino Acid

This protocol outlines a single coupling cycle on a solid support (e.g., Rink Amide resin).

-

Resin Swelling:

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the solvent.[7]

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[7]

-

Drain the solution. Repeat this step with a fresh 20% piperidine solution for another 10-15 minutes.

-

Self-Validation Checkpoint: The release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy to quantify the efficiency of the deprotection step.

-

-

Washing:

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected piperidine amino acid (3-5 eq) with a coupling agent like HBTU (3-5 eq) and a base such as DIPEA (6-10 eq) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Rationale for Choice: Piperidine amino acids are often sterically hindered.[7] Standard coupling times may be insufficient. Using a potent coupling reagent like HBTU and allowing for extended reaction times ensures efficient amide bond formation. For particularly difficult couplings, alternative reagents like HATU or COMU may be required.

-

-

Washing:

-

Wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Caption: The Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Part 3: Conformational Analysis of Piperidine-Modified Peptides

The primary motivation for incorporating piperidine amino acids is to enforce a specific local conformation on the peptide backbone. Unlike flexible acyclic amino acids, the piperidine ring's rigid chair conformation severely restricts the allowable values of the backbone dihedral angles (φ and ψ).[10][11] This effectively locks the peptide into a more defined three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation of these modified peptides.[12][13]

Key NMR Techniques for Conformational Analysis:

-

1D ¹H NMR: Provides initial information. The dispersion of amide proton chemical shifts can be an early indicator of a well-structured peptide.[14][15]

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for assigning proton resonances within each amino acid residue.[16]

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of structure determination. It detects protons that are close in space (< 5 Å), providing the distance constraints needed to calculate a 3D structure.[12] The presence of specific NOEs between the piperidine ring protons and adjacent amino acid residues can definitively prove the conformational impact of the modification.

-

Variable Temperature NMR: By measuring the temperature coefficient of amide proton chemical shifts, one can identify protons involved in stable intramolecular hydrogen bonds, which are key elements of secondary structures like helices and turns.[12]

Caption: The piperidine ring locks the flexible peptide backbone into a defined conformation.

Part 4: Applications in Drug Discovery and Peptide Science

The structural rigidity imparted by piperidine amino acids translates directly into tangible benefits for drug development, primarily by enhancing biological activity and improving pharmacokinetic properties.[3][17]

Enhanced Biological Activity and Selectivity

By pre-organizing a peptide into its receptor-bound conformation, the entropic penalty of binding is reduced, often leading to a significant increase in potency. A compelling example is the development of inhibitors for the bacterial cysteine protease IdeS. While peptides corresponding to the native substrate sequence were inactive, replacing a glycine residue with a piperidine moiety resulted in analogues with significant inhibitory activity.[6] This demonstrates that the piperidine scaffold can serve as a potent peptidomimetic, capable of positioning key functional groups for optimal interaction with a biological target.

Table 1: Biological Activity of Peptides vs. Piperidine-Containing Analogues

| Compound ID | Sequence/Structure | Target | IC₅₀ (nM) | Source |

| Native Peptide | IgG Hinge Peptide | IdeS Protease | > 100,000 | [6] |

| (R)-pipGP ((R)-16) | Piperidine Analogue | IdeS Protease | ~ 25,000 | [6] |

| Carfilzomib | Positive Control | Proteasome | 5.2 ± 0.4 | [18] |

| Compound 28 | Piperidine Dipeptidyl Derivative | Proteasome | 1.4 ± 0.1 | [18] |

This table summarizes data from different studies to illustrate the potential for potency improvement.

Improved Metabolic Stability

A major liability of natural peptides is their rapid degradation by proteases in the body. The non-natural structure of a piperidine amino acid is often unrecognizable to proteases, rendering the adjacent peptide bonds resistant to cleavage. Recent studies on antimicrobial peptides showed that replacing lysine residues with 4-aminopiperidine-4-carboxylic acid (Api) not only preserved the helical structure and antimicrobial activity but also significantly enhanced resistance to digestive enzymes. This improved stability can lead to a longer plasma half-life and improved overall pharmacokinetic profile, which is critical for developing viable drug candidates.

Conclusion and Future Outlook

Piperidine-containing amino acids are powerful tools in the arsenal of the peptide chemist and drug developer. They provide a robust method for enforcing conformational rigidity, a key strategy for transforming flexible, labile peptides into potent, stable, and selective therapeutic leads. The synthetic accessibility of diverse piperidine scaffolds, combined with their straightforward incorporation via SPPS, makes this an attractive approach for a wide range of biological targets.

Future research will likely focus on developing novel piperidine scaffolds with more complex substitution patterns to allow for even finer control over peptide conformation and the introduction of new functionalities. As our understanding of the relationship between peptide structure and function deepens, the rational design of peptides incorporating these "molecular locks" will continue to be a cornerstone of modern peptidomimetic drug discovery.

References

-

Kates, S. A., et al. (2000). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. Retrieved from [Link]

-

Linn, M., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Getman, D. P., et al. (1993). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. The Journal of Organic Chemistry. Retrieved from [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved from [Link]

-

Krajcovicova, S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

Williams, A. (2018). Solid Phase Peptide Synthesis of AC3 and CA3. Scholarly Commons. Retrieved from [Link]

-

Kiss, L., et al. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Gaponova, A. S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

-

Gaponova, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Ruiz, M., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Retrieved from [Link]

-